Cas no 81412-43-3 (tridemorph)
tridemorph Chemical and Physical Properties
Names and Identifiers
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- tridemorph
- Calixin
- Tridemorph(MixofIsomers)
- Tridemorph(MixofIsomers) Solution
- Tridemorpholine
- Tridemorph [ISO]
- E-236
- 2,6-DIMETHYL-4-TRIDECYLMORPHOLINE
- N-Tridecyl-2,6-dimethylmorpholine
- Tridemorph [BSI:ISO]
- Morpholine, 2,6-dimethyl-N-tridecyl-
- (2Xi,6Xi)-2,6-dimethyl-4-tridecylmorpholine
- N-Tridecyl-2,6-dimethylmorpholin
- EINECS 246-347-3
- Dimethyl-2,6 tridecyl-4 morpholine [French]
- UNII-0YZ4Z668EY
- 0YZ4Z668EY
- CHEBI:83365
- ZAA60286
- 2,6-dimethyl-n-tridecyl-morpholine
- A817389
- SCHEMBL28670
- A840125
- Tridemorphe
- BASF 220F
- Kalinin
- BAS 2205-F
- 2,6-dimethyl-4-tridecyl-morpholine
- F 220 (fungicide)
- Tridemorph (Technical Grade)
- FT-0651743
- NSC 232676
- UNII-784443KX6H
- Caswell No. 386
- CHEMBL2286765
- Morpholine,6-dimethyl-4-tridecyl-
- J-015587
- NCGC00248097-01
- DTXCID1021376
- Calixine
- NCGC00254333-01
- Dimethyl-2,6 tridecyl-4 morpholine
- BAS 2203F
- 784443KX6H
- Tridemorph (Mix of Isomers)
- AKOS015914987
- Tridemorph, PESTANAL(R), analytical standard
- NSC232676
- Tridemorf
- Tridemorphe [ISO-French]
- Elbamorph
- 24602-86-6
- AC-19786
- FT-0630893
- Q209280
- BRN 0608429
- N-Tridecyl-2,6-dimethylmorpholin [German]
- DTXSID3041376
- Tridemorf [Czech]
- NSC-232676
- Tridemorpn
- Tox21_300591
- CAS-24602-86-6
- Morpholine, 2,6-dimethyl-4-tridecyl-
- AS-76727
- EPA Pesticide Chemical Code 121401
- Kalixin
- BDBM50487253
- NS00004563
- 4-Tridecyl-2,6-dimethylmorpholine
- 81412-43-3
- DB-056525
- G83041
- Morpholine, 2,6-dimethyl-4-tridecyl-; 2,6-Dimethyl-4-tridecylmorpholine; N-Tridecyl-2,6-dimethylmorpholine; NSC 232676; Tridemorph
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- Inchi: 1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3
- InChI Key: YTOPFCCWCSOHFV-UHFFFAOYSA-N
- SMILES: O1C(C)CN(CCCCCCCCCCCCC)CC1C
Computed Properties
- Exact Mass: 297.303165
- Monoisotopic Mass: 297.303165
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 12
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.9
- Topological Polar Surface Area: 12.5
Experimental Properties
- Density: 0.86(20℃)
- Melting Point: <25°C
- Boiling Point: 134(0.067kPa)
- Flash Point: 142
- PSA: 12.47000
- LogP: 5.34450
tridemorph Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AY10359-100mg |
Tridemorph |
81412-43-3 | 100mg |
$1215.00 | 2024-04-19 |
tridemorph Suppliers
tridemorph Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on tridemorph
Recent Advances in Tridemorph (81412-43-3) Research: A Comprehensive Review
Tridemorph (CAS: 81412-43-3) is a systemic fungicide widely used in agriculture to control powdery mildew and other fungal diseases. Its chemical structure, characterized by a morpholine ring, enables it to interfere with fungal sterol biosynthesis, making it a critical tool in crop protection. Recent studies have focused on its mechanism of action, environmental impact, and potential applications beyond agriculture, including biomedical research.
A 2023 study published in the Journal of Agricultural and Food Chemistry investigated the degradation pathways of tridemorph in soil and water. The research highlighted its relatively slow degradation under anaerobic conditions, raising concerns about its persistence in certain environments. Advanced analytical techniques, such as LC-MS/MS, were employed to identify degradation byproducts, some of which exhibited lower toxicity compared to the parent compound.
In the realm of biomedical research, tridemorph has shown promise as a potential antifungal agent for human pathogens. A recent Antimicrobial Agents and Chemotherapy paper (2024) demonstrated its efficacy against Candida albicans biofilms, with a synergistic effect observed when combined with conventional antifungals like fluconazole. This finding opens new avenues for repurposing agricultural fungicides in clinical settings.
Environmental toxicology studies have revealed important insights into tridemorph's ecotoxicological profile. Research conducted by the European Food Safety Authority (EFSA) in 2023 reported on its effects on non-target organisms, particularly aquatic invertebrates. While showing moderate toxicity to Daphnia magna, the compound demonstrated low bioaccumulation potential, which is favorable from an environmental risk assessment perspective.
Recent advancements in formulation technology have addressed some of tridemorph's limitations, such as its volatility and photodegradation. Nanoencapsulation approaches, as described in a 2024 Pest Management Science publication, have significantly improved its stability and targeted delivery, reducing the required application rates while maintaining efficacy.
Ongoing research is exploring tridemorph's potential as a chemical probe in cell biology studies. Its ability to disrupt sterol biosynthesis makes it a valuable tool for investigating lipid metabolism in various organisms. A 2023 Cell Chemical Biology study utilized tridemorph to elucidate novel aspects of ergosterol biosynthesis in yeast, providing fundamental insights into fungal cell membrane organization.
Regulatory updates continue to shape tridemorph's commercial landscape. The 2023 re-evaluation by the European Chemicals Agency resulted in revised risk mitigation measures, particularly regarding operator protection during application. These developments highlight the dynamic nature of fungicide regulation in response to emerging scientific data.
Future research directions include the development of tridemorph analogs with improved selectivity and reduced environmental impact. Computational chemistry approaches are being employed to design next-generation morpholine fungicides that maintain efficacy while addressing current limitations. The compound's unique mechanism of action continues to inspire innovation in both agricultural and pharmaceutical chemistry.
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